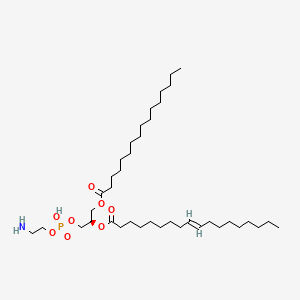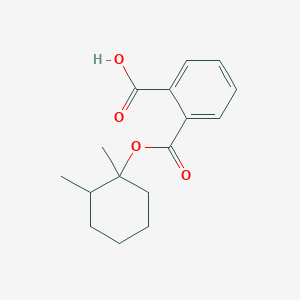
(Dimethylcyclohexyl)hydrogen phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Dimethylcyclohexyl)hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with dimethylcyclohexanol . The reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product . The final product is then purified through distillation and filtration processes to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylcyclohexyl)hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Substitution: Nucleophiles like alcohols and amines can react with the ester group in the presence of a base catalyst.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Dimethylcyclohexanol.
Substitution: Various phthalate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Dimethylcyclohexyl)hydrogen phthalate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (dimethylcyclohexyl)hydrogen phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism . It binds to nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR), altering gene expression and cellular functions . This disruption can lead to various health effects, including reproductive and developmental abnormalities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl phthalate (DMP): A lower molecular weight phthalate ester used in cosmetics and personal care products.
Diethyl phthalate (DEP): Another lower molecular weight phthalate ester used in fragrances and pharmaceuticals.
Dicyclohexyl phthalate (DCHP): A higher molecular weight phthalate ester used as a plasticizer in industrial applications.
Uniqueness
(Dimethylcyclohexyl)hydrogen phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to enhance the flexibility and durability of plastic products makes it a valuable plasticizer in various industrial applications . Additionally, its potential endocrine-disrupting effects have made it a subject of extensive research in the fields of biology and medicine .
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
2-(1,2-dimethylcyclohexyl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H20O4/c1-11-7-5-6-10-16(11,2)20-15(19)13-9-4-3-8-12(13)14(17)18/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
IBQUTAWFRDBINE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C)OC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


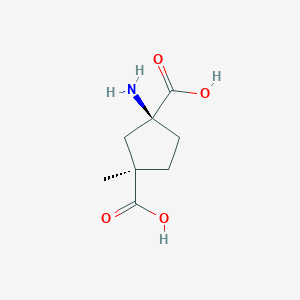

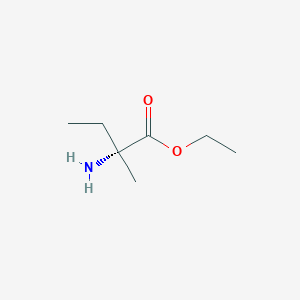
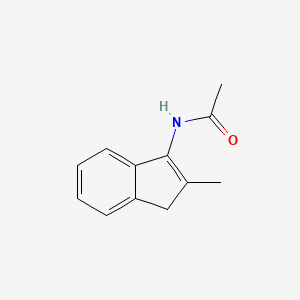
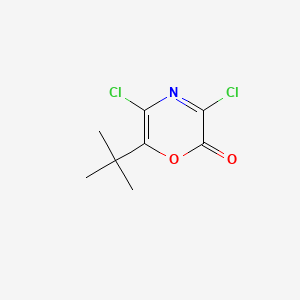
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)
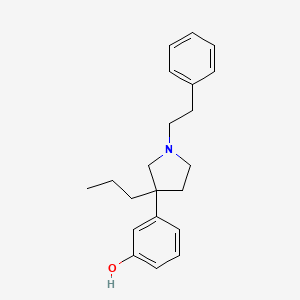
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
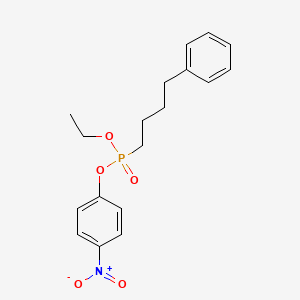

![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)

